molecular formula C24H26ClN5O2S B2937040 N-(2-chloro-4-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251693-95-4

N-(2-chloro-4-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2937040
CAS No.: 1251693-95-4
M. Wt: 484.02
InChI Key: GWMAEHOEDVJZED-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include the role of the compound in biological systems or its industrial applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthesis and Electrophysiological Activity

  • The synthesis of N-substituted imidazolylbenzamides, including compounds structurally related to 3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide, has been explored for cardiac electrophysiological activity. These compounds have shown potency in vitro, comparable to known selective class III agents, suggesting potential applications in treating arrhythmias (Morgan et al., 1990).

H+/K+-ATPase Inhibitors

  • Research into H+/K+-ATPase inhibitors has included the study of benzimidazole derivatives. These compounds have been evaluated for their stability under physiological conditions and their potency as inhibitors of histamine-stimulated gastric acid secretion, indicating their relevance in gastrointestinal therapeutic research (Ife et al., 1989).

Anticancer Agents

  • Benzimidazole derivatives have been synthesized for pro-apoptotic activities and evaluated as anticancer agents. Certain compounds have shown significant growth inhibition in melanoma cell lines, pointing to their potential application in cancer therapy (Yılmaz et al., 2015).

Biological and Pharmacological Screening

  • The synthesis of fluoro-substituted benzothiazoles and benzimidazoles for biological and pharmacological screening, including antimicrobial and anti-inflammatory activities, highlights the versatility of benzimidazole compounds in therapeutic applications (Patel et al., 2009).

Antimicrobial Activity

  • Novel benzimidazole derivatives have been synthesized and evaluated for antimicrobial activity. Such research underscores the potential of benzimidazole-based compounds in developing new antimicrobials (Sethi et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems is studied. This could involve its interaction with biological macromolecules or its effect on biological pathways .

Safety and Hazards

This involves studying the toxicity of the compound and its effects on the environment. It also includes precautions to be taken while handling the compound .

Future Directions

This involves predicting future applications of the compound based on its properties and behavior. It could also involve suggesting modifications to the compound to enhance its properties .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-3-8-21(20(25)13-17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)18-4-6-19(32-2)7-5-18/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAEHOEDVJZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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